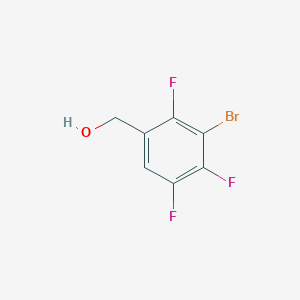

3-Bromo-2,4,5-trifluorobenzyl alcohol

Description

Overview of Halogenated Benzyl (B1604629) Alcohols as Synthetic Hubs

Halogenated benzyl alcohols are valuable and versatile intermediates, or "synthetic hubs," in organic synthesis. researchgate.netepo.org The hydroxyl group can be readily converted into other functional groups. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid. The alcohol can also participate in etherification reactions to produce benzyl ethers. researchgate.net

Furthermore, the halogen atoms on the aromatic ring provide sites for various transformations, such as nucleophilic substitution or cross-coupling reactions. The presence of halogens allows for the construction of more complex molecules, making these alcohols key starting materials for pharmaceuticals and agrochemicals. epo.orgresearchgate.net For example, the synthesis of esters of 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-cyclopropane carboxylic acid, which are important insecticides, utilizes halogenated alcohols as intermediates. epo.org

Contextualization of 3-Bromo-2,4,5-trifluorobenzyl alcohol within Fluorine Chemistry Research

This compound is a molecule that strategically combines the features of both fluorination and halogenation. Its structure, featuring three fluorine atoms and one bromine atom on the benzene (B151609) ring, makes it a subject of interest in fluorine chemistry research. The trifluorinated phenyl ring provides the metabolic stability and unique electronic properties associated with organofluorine compounds. Simultaneously, the bromine atom and the benzylic alcohol group offer dual points for synthetic modification, embodying the concept of a synthetic hub.

The synthesis of this compound can be envisioned starting from precursors like 1-bromo-2,4,5-trifluorobenzene (B152817), which is synthesized by the bromination of 1,2,4-trifluorobenzene. google.com The subsequent steps would involve introducing the hydroxymethyl group to form the target benzyl alcohol. This multi-functionalized scaffold is designed for use as a building block in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical and agrochemical sectors where the unique combination of fluoro and bromo substituents can be leveraged to fine-tune biological activity and physicochemical properties.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 239133-76-5 |

| Molecular Formula | C₇H₄BrF₃O |

| Molecular Weight | 257.01 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 63-67 °C |

Synthetic Reactions Involving Halogenated Benzyl Alcohols

| Reaction Type | Reagents & Conditions | Product Type |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. | Benzaldehydes or Benzoic acids |

| Reduction of Bromine | Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). | Debrominated benzyl alcohol |

| Nucleophilic Substitution | Amines or thiols. | Substituted benzyl derivatives |

| Halodehydroxylation | Ammonium (B1175870) halides in ionic liquids. researchgate.net | Benzyl halides researchgate.net |

| Etherification | Another alcohol in the presence of an iron(II) catalyst. researchgate.net | Unsymmetrical benzyl ethers researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1,12H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJUTVTUBSSHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2,4,5 Trifluorobenzyl Alcohol

Strategies for the Construction of the Trifluorobenzyl Moiety

The initial formation of the 2,4,5-trifluorobenzyl alcohol framework is a foundational step. Methodologies often begin with commercially available trifluorinated precursors, which are then converted to the target alcohol.

A primary and straightforward route to 2,4,5-trifluorobenzyl alcohol involves the reduction of the corresponding aldehyde or its derivatives. google.com This approach is favored for its typically high yields and operational simplicity. The reduction of the carbonyl group in 3-bromo-2,4,5-trifluorobenzaldehyde (B2605515) directly yields the final product. Alternatively, 2,4,5-trifluorobenzaldehyde (B50696) can be reduced first, followed by a subsequent regioselective bromination step.

Commonly employed reducing agents include complex metal hydrides, which are effective for converting aldehydes to primary alcohols. google.com The choice of reducing agent can be tailored based on substrate reactivity and desired reaction conditions. google.com For instance, sodium borohydride (B1222165) is a mild and selective reagent often used for this transformation. Catalytic hydrogenation is another viable method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. google.com

| Reducing Agent | Typical Substrate | General Conditions | Key Advantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Trifluorobenzaldehyde | Alcoholic solvents (e.g., Methanol (B129727), Ethanol), Room Temperature | Mild, selective for carbonyls, high yield. google.comgoogle.com |

| Lithium Aluminium Hydride (LiAlH₄) | Trifluorobenzoyl chloride | Anhydrous ether solvents (e.g., THF, Diethyl ether), 0 °C to RT | Highly reactive, reduces esters and acids as well. |

| Catalytic Hydrogenation (H₂/Pd-C) | Trifluorobenzaldehyde | Solvent (e.g., Ethanol, Ethyl acetate), H₂ pressure | "Green" process, high yield, catalyst can be recycled. google.com |

Research has demonstrated that the reduction of 2,4,5-trifluorobenzoyl chloride with a suitable reducing agent is an effective pathway to 2,4,5-trifluorobenzyl alcohol, which can then undergo bromination. google.com This two-step process allows for the purification of the intermediate alcohol before the final halogenation step.

An alternative synthetic route utilizes fluorine-containing benzylamine (B48309) derivatives as precursors. google.com This method involves the conversion of a primary amine group on the benzyl (B1604629) moiety into a hydroxyl group, typically through a diazotization reaction. The process starts with a compound like 2,4,5-trifluorobenzylamine (B66061) or its 3-bromo derivative.

The synthesis proceeds by treating the benzylamine derivative with an alkali nitrite (B80452), such as sodium nitrite (NaNO₂), in the presence of a strong acid. google.com This generates an unstable diazonium salt intermediate. Subsequent hydrolysis of the diazonium salt, often by warming the reaction mixture, leads to the formation of the corresponding benzyl alcohol, with the liberation of nitrogen gas. This methodology is particularly useful when the corresponding benzylamine is more readily accessible than the benzaldehyde (B42025).

For example, a general process described for various fluorine-containing benzylamines can be applied. google.com The benzylamine is reacted with an acid and an alkali nitrite to yield the benzyl alcohol. google.com Yields for such transformations are often high, as demonstrated in the synthesis of various fluorobenzyl alcohols from their respective benzylamines. google.com

Selective Bromination Approaches for Aromatic and Benzylic Positions

The introduction of a bromine atom onto the fluorinated ring or at the benzylic position requires careful control to ensure the correct isomer is formed. The strong directing effects of the fluorine atoms and the benzyl alcohol group govern the outcome of electrophilic aromatic substitution, while radical conditions are needed for benzylic bromination.

Aryl bromides are valuable synthetic intermediates, and their preparation via electrophilic aromatic bromination is a cornerstone of organic synthesis. nih.govnih.gov The regioselectivity of this reaction is influenced by the electronic properties of the substituents already present on the aromatic ring. researchgate.net In the case of a 2,4,5-trifluorinated aromatic ring, the fluorine atoms are deactivating yet ortho-, para-directing. The challenge lies in introducing the bromine atom specifically at the C-3 position.

Various brominating agents and catalysts have been developed to enhance regioselectivity. researchgate.net Reagents such as N-Bromosuccinimide (NBS), often used with a catalyst like silica (B1680970) gel, or molecular bromine in the presence of a Lewis acid, are commonly employed. nih.govresearchgate.net Zeolites have also been shown to induce high para-selectivity in the bromination of some aromatic compounds. researchgate.net Theoretical calculations can be used to predict the positional selectivity in electrophilic aromatic brominations, which generally align well with experimental results. nih.govnih.govresearchgate.net The development of highly regioselective bromination methods is a priority for producing specific isomers required for pharmaceuticals and agrochemicals. researchgate.net

An indirect route to 3-Bromo-2,4,5-trifluorobenzyl alcohol involves the benzylic bromination of a toluene (B28343) analogue. This strategy would begin with 3-bromo-2,4,5-trifluorotoluene. The methyl group is converted to a bromomethyl group (-CH₂Br) via a radical bromination reaction, which is then hydrolyzed to the desired alcohol.

The Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) and a radical initiator (like AIBN or benzoyl peroxide), is a classic method for benzylic bromination. scientificupdate.comresearchgate.net This reaction can be challenging as over-bromination to di- or tri-brominated species can occur. scientificupdate.com Controlling the reaction conditions, such as the slow addition of NBS, can minimize the formation of these byproducts. scientificupdate.com For deactivated toluene compounds, direct bromination with elemental bromine at elevated temperatures can also be effective. google.com The resulting benzyl bromide is a highly reactive intermediate that can be readily converted to the benzyl alcohol by nucleophilic substitution with water or a hydroxide (B78521) source. gla.ac.uk

| Reagent System | Substrate Type | Initiator/Conditions | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Activated/Deactivated Toluenes | Radical Initiator (AIBN, BPO) or Photochemical activation | Standard lab procedure; selectivity can be an issue. scientificupdate.comresearchgate.net |

| Elemental Bromine (Br₂) | Deactivated Toluenes | High Temperature (>150 °C) | Effective for electron-poor systems. google.com |

| Boron Tribromide (BBr₃) | Various Toluenes | Room Temperature | Facile method with good yields under mild conditions. bohrium.com |

The most direct approach involves the regioselective electrophilic aromatic bromination of 2,4,5-trifluorobenzyl alcohol itself. In this reaction, the existing substituents—three fluorine atoms and a hydroxymethyl group—collectively direct the incoming electrophile. The -CH₂OH group is weakly activating and ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing. The combined directing effects must favor substitution at the C-3 position, which is ortho to the C-2 fluorine and meta to the C-4 and C-5 fluorines and the benzyl group.

The synthesis of related compounds, such as 3-bromo-4-fluoro-benzyl bromide from 3-bromo-4-fluoro-benzyl alcohol, is achieved using halogenating agents like phosphorus tribromide, but this reaction substitutes the alcohol group rather than brominating the ring. google.com For aromatic bromination, a system like bromine in acetic acid or NBS in an appropriate solvent would be used. researchgate.net A procedure for preparing 2,4,5-trifluorobenzyl bromide from 2,4,5-trifluorobenzyl alcohol using hydrobromic acid and a phase transfer catalyst has been documented, again highlighting the substitution of the hydroxyl group. chemicalbook.com A successful direct aromatic bromination would depend on finding conditions where the electrophilic attack on the ring is favored over the substitution of the benzylic alcohol.

Multi-Step Convergent and Linear Synthesis Pathways

The synthesis of this compound is typically achieved through multi-step linear or convergent pathways. These strategies often involve the sequential introduction of functional groups onto a fluorinated aromatic scaffold.

Strategies Incorporating Halogenated Intermediates

A common linear approach to this compound begins with a readily available fluorinated benzene (B151609) derivative. One such pathway commences with 1,2,4-trifluorobenzene. This starting material is first brominated to yield 1-bromo-2,4,5-trifluorobenzene (B152817). This electrophilic aromatic substitution is a critical step, often catalyzed by iron powder and initiated by a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orggoogle.com

The subsequent step involves the introduction of a formyl group (-CHO) to the 1-bromo-2,4,5-trifluorobenzene intermediate. This can be achieved through various formylation methods. One potential method is the Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, an electrophilic iminium species that reacts with the electron-rich aromatic ring. wikipedia.orgchemistrysteps.comorganic-chemistry.orgnih.gov Another approach is the use of dichloromethyl methyl ether in the presence of a Lewis acid, such as tin(IV) chloride (SnCl4) or titanium(IV) chloride (TiCl4), to introduce the aldehyde functionality. researchgate.netnih.govnih.govresearchgate.net

The final step in this linear sequence is the reduction of the resulting 3-bromo-2,4,5-trifluorobenzaldehyde to the target benzyl alcohol. This transformation is commonly accomplished using reducing agents like sodium borohydride (NaBH4) in an alcoholic solvent. Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) also represents a viable and often cleaner alternative for this reduction. wikipedia.org

A hypothetical linear synthesis pathway is summarized in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1,2,4-Trifluorobenzene | Bromine, Iron powder, Azobisisobutyronitrile (AIBN) | 1-Bromo-2,4,5-trifluorobenzene |

| 2 | 1-Bromo-2,4,5-trifluorobenzene | Dichloromethyl methyl ether, Lewis Acid (e.g., SnCl4) | 3-Bromo-2,4,5-trifluorobenzaldehyde |

| 3 | 3-Bromo-2,4,5-trifluorobenzaldehyde | Sodium Borohydride (NaBH4), Methanol | This compound |

Sequential Functionalization of Aromatic Scaffolds

The synthesis of this compound inherently relies on the sequential functionalization of an aromatic scaffold. The order of these functionalization steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents. Starting with a trifluorinated benzene ring, the introduction of the bromine atom is a key strategic decision. The fluorine atoms are deactivating and ortho-, para-directing, which influences the position of the incoming bromine atom.

Once the 1-bromo-2,4,5-trifluorobenzene core is established, the subsequent formylation reaction must be directed to the correct position. The existing bromo and fluoro substituents will influence the regioselectivity of this electrophilic substitution. The final reduction of the aldehyde to the alcohol is a functional group transformation that does not alter the aromatic substitution pattern.

Catalytic Systems and Reaction Conditions in Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the choice of catalytic systems and the optimization of reaction conditions.

Application of Lewis Acids and Radical Initiators

Lewis acids play a pivotal role in the formylation of 1-bromo-2,4,5-trifluorobenzene. In reactions involving dichloromethyl methyl ether, a Lewis acid is essential to activate the formylating agent and facilitate the electrophilic attack on the aromatic ring. researchgate.netnih.govnih.govresearchgate.net The choice of Lewis acid can influence the reaction rate and yield.

Radical initiators, such as AIBN, are employed in the initial bromination of 1,2,4-trifluorobenzene. wikipedia.orggoogle.com The radical mechanism facilitates the substitution of a hydrogen atom with a bromine atom on the fluorinated ring. The reaction conditions, including temperature and the molar ratios of the reactants and initiator, are critical for achieving high yields and minimizing the formation of byproducts.

The table below provides examples of catalysts and initiators used in key synthetic steps.

| Step | Catalyst/Initiator | Function |

| Bromination | Iron powder | Catalyst for electrophilic aromatic substitution |

| Bromination | Azobisisobutyronitrile (AIBN) | Radical initiator |

| Formylation | Tin(IV) chloride (SnCl4) | Lewis acid to activate the formylating agent |

| Formylation | Titanium(IV) chloride (TiCl4) | Lewis acid to activate the formylating agent |

Phase Transfer Catalysis in Halogenation Processes

Phase transfer catalysis (PTC) is a powerful technique that can be applied to halogenation and other reactions involving immiscible phases. nih.govmdpi.comphasetransfer.com In the context of synthesizing halogenated aromatic compounds, PTC can enhance reaction rates and improve yields by facilitating the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. While specific applications of PTC in the synthesis of this compound are not extensively documented, the principles of PTC could be applied, for example, in the bromination step if a solid or aqueous source of bromide were to be used. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, would transport the bromide anion into the organic phase containing the aromatic substrate.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing more sustainable and environmentally friendly processes. Key aspects of green chemistry include the use of less hazardous solvents, improving atom economy, and utilizing catalytic reagents over stoichiometric ones. wikipedia.orgnih.govingentaconnect.com

In the synthesis of halogenated aromatic compounds, traditional solvents often include chlorinated hydrocarbons, which are environmentally persistent. rsc.org Research into greener alternatives, such as ionic liquids or supercritical fluids, is an active area. rsc.org For the reduction of the aldehyde intermediate, catalytic hydrogenation is a greener alternative to the use of stoichiometric metal hydride reagents, as it generates less waste. wikipedia.org

Atom economy is another crucial metric in green chemistry. primescholars.comjocpr.comresearchgate.netrsc.org Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The linear synthesis of this compound, while straightforward, may have a lower atom economy compared to more convergent approaches, depending on the specific reagents and byproducts generated in each step. A thorough analysis of the atom economy of different synthetic routes is essential for selecting the most sustainable option.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Greener Solvents | Replacing chlorinated solvents with less hazardous alternatives in bromination and formylation steps. nih.govrsc.org |

| Catalysis | Employing catalytic hydrogenation for the reduction step to minimize waste. wikipedia.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. primescholars.comjocpr.comresearchgate.netrsc.org |

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. In the synthesis of this compound, which would likely involve the reduction of a carbonyl compound, traditional solvents might include volatile organic compounds (VOCs) such as tetrahydrofuran (B95107) (THF) or diethyl ether, especially when using hydride reducing agents. However, modern synthetic strategies emphasize the use of greener alternatives.

Green Solvent Alternatives:

The selection of a solvent is guided by its efficacy for the specific reaction, its environmental impact, and its safety profile. For the reduction of an aromatic aldehyde or carboxylic acid to a benzyl alcohol, several classes of greener solvents can be considered.

Bio-derived Solvents: Solvents derived from renewable feedstocks are gaining prominence. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from biomass, presents a favorable alternative to THF, offering a higher boiling point and easier separation from aqueous phases.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for certain catalytic reductions. Its gas-like viscosity and liquid-like density facilitate mass transfer, and it can be easily removed and recycled by depressurization.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. For reduction reactions, specific ILs can be designed to enhance the reactivity and selectivity of the process.

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, the low aqueous solubility of many organic substrates, including halogenated aromatics, can be a limitation. The use of phase-transfer catalysts or surfactants can sometimes overcome this issue.

Solvent Minimization Strategies:

Beyond selecting greener solvents, minimizing their use is a core principle of sustainable synthesis.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent eliminates all hazards and waste associated with solvent use. For instance, ball milling (mechanochemistry) can be employed for solid-state reactions, where mechanical energy drives the chemical transformation.

High-Concentration Reactions: Increasing the concentration of reactants reduces the volume of solvent required per unit of product. This approach not only minimizes waste but can also lead to increased reaction rates and improved process throughput.

The following table provides a comparative overview of potential solvents for the synthesis of this compound via reduction of a suitable precursor.

| Solvent Class | Example Solvent | Key Advantages | Key Disadvantages |

| Traditional Ethers | Tetrahydrofuran (THF) | Good solvating power for reagents | Forms peroxides, volatile, not bio-renewable |

| Green Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point, less prone to peroxide formation | Higher cost than traditional ethers |

| Alcohols | Ethanol | Bio-renewable, low toxicity | Can react with some reducing agents |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, easily removed | Requires high-pressure equipment |

| Ionic Liquids | [BMIM][BF₄] | Low volatility, tunable properties | High cost, potential toxicity and disposal issues |

| Aqueous | Water | Non-toxic, non-flammable, inexpensive | Poor solubility of many organic substrates |

Atom Economy and Process Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. google.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. google.com

Calculating Atom Economy:

The percent atom economy is calculated using the following formula:

For the synthesis of this compound, a common route is the reduction of 3-bromo-2,4,5-trifluorobenzaldehyde.

Reaction: 3-Bromo-2,4,5-trifluorobenzaldehyde + [Reducing Agent] → this compound + [Byproducts]

The choice of reducing agent significantly impacts the atom economy.

High Atom Economy Reductions: Catalytic hydrogenation represents a highly atom-economical approach. In this method, molecular hydrogen (H₂) is used as the reducing agent in the presence of a catalyst (e.g., Pd/C, PtO₂). The only theoretical byproduct is water if the reaction is carried out in a way that the catalyst can be recycled.

Low Atom Economy Reductions: Traditional stoichiometric reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), generally result in lower atom economy. These reactions produce stoichiometric amounts of inorganic salts as byproducts, which must be separated and disposed of as waste.

The following table illustrates the theoretical atom economy for different reduction methods for the synthesis of this compound from 3-bromo-2,4,5-trifluorobenzaldehyde.

| Reducing Agent | Reaction Stoichiometry (Simplified) | Molecular Weight of Reactants | Molecular Weight of Product | Theoretical Atom Economy (%) |

| Catalytic Hydrogen (H₂) | C₇H₂BrF₃O + H₂ | 242.98 + 2.02 = 245.00 | 244.99 | ~100% (assuming catalyst is recycled) |

| Sodium Borohydride (NaBH₄) | 4 C₇H₂BrF₃O + NaBH₄ + 4 H₂O → 4 C₇H₄BrF₃O + NaB(OH)₄ | 4(242.98) + 37.83 + 4(18.02) = 1081.73 | 4(244.99) = 979.96 | 90.6% |

| Lithium Aluminum Hydride (LiAlH₄) | 4 C₇H₂BrF₃O + LiAlH₄ + 4 H₂O → 4 C₇H₄BrF₃O + LiAl(OH)₄ | 4(242.98) + 37.95 + 4(18.02) = 1081.85 | 4(244.99) = 979.96 | 90.6% |

Process Efficiency Considerations:

Catalytic Routes: While offering high atom economy, catalytic hydrogenations may require elevated pressures and temperatures, impacting energy consumption. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, minimizing side reactions.

Stoichiometric Reductions: Reductions with NaBH₄ are often preferred in laboratory settings due to their operational simplicity and milder reaction conditions compared to LiAlH₄. However, the work-up procedure to quench the reaction and remove the boron salts can be resource-intensive on an industrial scale.

Process Intensification: Techniques such as flow chemistry can significantly improve process efficiency. Continuous flow reactors offer better heat and mass transfer, allowing for safer handling of exothermic reactions and potentially higher yields and purity in shorter reaction times.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,4,5 Trifluorobenzyl Alcohol

Transformations Involving the Hydroxyl Functional Group

The benzylic hydroxyl group is a versatile functional handle that can undergo a variety of transformations, including oxidation, etherification, esterification, and conversion to halides.

The primary alcohol of 3-Bromo-2,4,5-trifluorobenzyl alcohol can be oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are expected to convert the alcohol to 3-Bromo-2,4,5-trifluorobenzaldehyde (B2605515). Common reagents for this transformation include Pyridinium chlorochromate (PCC) or manganese (IV) oxide (MnO₂). The reaction with MnO₂ is typically a heterogeneous reaction performed in a solvent like dichloromethane. chemicalbook.com

Stronger oxidizing agents will typically oxidize the benzyl (B1604629) alcohol directly to 3-Bromo-2,4,5-trifluorobenzoic acid. Reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. The electron-withdrawing nature of the fluorine and bromine substituents on the aromatic ring can influence the reaction rates but does not prevent the oxidation.

Table 1: Expected Oxidation Reactions

| Reagent | Expected Major Product | Product Type |

| Pyridinium chlorochromate (PCC) | 3-Bromo-2,4,5-trifluorobenzaldehyde | Aldehyde |

| Manganese (IV) oxide (MnO₂) | 3-Bromo-2,4,5-trifluorobenzaldehyde | Aldehyde |

| Potassium permanganate (KMnO₄) | 3-Bromo-2,4,5-trifluorobenzoic acid | Carboxylic Acid |

The hydroxyl group can readily be converted into an ether or an ester.

Etherification: A common method for forming an ether from an alcohol is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide or benzyl bromide) to form the corresponding ether. For instance, reacting this compound with a base and benzyl chloride would be expected to yield 3-bromo-2,4,5-trifluorobenzyl benzyl ether. google.com

Esterification: Esters can be formed through reaction with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or acid anhydride. In a typical procedure, the alcohol is treated with an acyl chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270). The base serves to neutralize the HCl byproduct. This would result in the formation of 3-bromo-2,4,5-trifluorobenzyl acetate.

Table 2: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Expected Product |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-(Bromomethyl)-3-(methoxymethyl)-2,4,5-trifluorobenzene |

| Esterification | Acetyl chloride, Pyridine | 3-Bromo-2,4,5-trifluorobenzyl acetate |

The hydroxyl group is a poor leaving group (OH⁻), but it can be converted into a good leaving group (H₂O) by protonation under acidic conditions or by reaction with specific reagents, facilitating substitution by a halide.

To synthesize the corresponding benzyl chloride, 3-(bromomethyl)-1-bromo-2,4,5-trifluorobenzene, the alcohol can be treated with thionyl chloride (SOCl₂). This reaction typically proceeds with pyridine and offers a clean conversion as the byproducts (SO₂ and HCl) are gaseous.

For the synthesis of the benzyl bromide, phosphorus tribromide (PBr₃) is a common and effective reagent. Alternatively, treatment with a concentrated solution of hydrobromic acid can also achieve this transformation. orgsyn.org

Table 3: Conversion of Benzyl Alcohol to Benzyl Halides

| Target Halide | Reagent | Expected Product |

| Benzyl Chloride | Thionyl chloride (SOCl₂) | 3-(Bromomethyl)-1-bromo-2,4,5-trifluorobenzene |

| Benzyl Bromide | Phosphorus tribromide (PBr₃) | 1-Bromo-3-(bromomethyl)-2,4,5-trifluorobenzene |

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is the site of reactivity for nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the three highly electronegative fluorine atoms serve this purpose, withdrawing electron density from the ring and making it susceptible to attack by strong nucleophiles.

The reaction proceeds via an addition-elimination mechanism. A nucleophile (e.g., a methoxide (B1231860) ion, CH₃O⁻) attacks the carbon atom bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized onto the ortho and para positions, and is stabilized by the electron-withdrawing fluorine atoms. In the subsequent elimination step, the bromide ion is expelled, restoring the aromaticity of the ring. The presence of fluorine atoms ortho and para to the site of substitution is particularly effective at stabilizing the intermediate, thus facilitating the reaction. masterorganicchemistry.com

The aryl bromide functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com this compound is expected to react efficiently with various aryl or vinyl boronic acids to produce biaryl or styrenyl derivatives, respectively. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the vinylation of the this compound core. For example, reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step that releases the final product. mychemblog.com

Table 4: Expected Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2',4',5'-Trifluoro-[1,1'-biphenyl]-3-yl)methanol |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | (E)-(3-(2-phenylvinyl)-2,4,5-trifluorophenyl)methanol |

Directed Ortho-Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). In this compound, the primary candidate for a DMG is the hydroxymethyl group. However, the acidic proton of the alcohol would be readily deprotonated by common lithiating agents like n-butyllithium, complicating direct metalation of the ring. Therefore, protection of the alcohol, for instance as an O-carbamate, is a common strategy to enhance its directing ability and prevent undesirable side reactions. The aryl O-carbamate group is recognized as one of the most powerful DMGs. nih.gov

Once the hydroxyl group is appropriately managed, the regioselectivity of lithiation is determined by the combined electronic and steric effects of the substituents. The substituents on the ring (Br, F) are electron-withdrawing and can influence the acidity of the remaining aromatic proton. The sole aromatic proton is at the C-6 position, flanked by the hydroxymethyl group at C-1 and a fluorine atom at C-5. Metalation would likely occur at this C-6 position, directed by the protected hydroxymethyl group at C-1.

| Substituent | Position | Directing Effect in DoM | Notes |

| -CH₂OH (Protected) | C-1 | Ortho-directing | Protection (e.g., as -CH₂O-CONEt₂) is necessary to prevent acid-base reaction and enhance directing strength. nih.gov |

| -F | C-2, C-4, C-5 | Weakly ortho-directing; acidifying | Fluorine atoms increase the acidity of adjacent C-H bonds, potentially facilitating metalation. |

| -Br | C-3 | Weakly ortho-directing; acidifying | The bromine atom contributes to the overall electron deficiency of the ring. |

Reactivity of the Fluorinated Aromatic Ring

The dense halogen substitution pattern renders the aromatic ring of this compound highly electron-deficient, which profoundly impacts its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. masterorganicchemistry.com The presence of multiple strongly electron-withdrawing halogen substituents (three fluorine and one bromine atoms) significantly deactivates the ring towards electrophilic attack. masterorganicchemistry.com These groups pull electron density from the ring, making it a poor nucleophile.

Consequently, EAS reactions on this compound are expected to be extremely sluggish, requiring harsh reaction conditions and potent electrophiles, often activated by a strong Lewis or Brønsted acid catalyst. masterorganicchemistry.comlumenlearning.com If a reaction were forced to occur, the substitution would likely be directed to the least deactivated position, which is the C-6 position. However, in general, the compound is considered highly resistant to this reaction class.

In stark contrast to its deactivation in EAS, the electron-deficient nature of the ring makes it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

A key feature of S_NAr reactions on polyfluorinated aromatics is that fluorine can serve as an effective leaving group. masterorganicchemistry.com Although the C-F bond is very strong, its cleavage is not the rate-determining step. The initial attack of the nucleophile on the aromatic ring is the slow step, and this is accelerated by the high electronegativity of fluorine, which polarizes the carbon atom it is attached to, making it more electrophilic. masterorganicchemistry.comstackexchange.com Studies have shown that for some S_NAr reactions, fluorine is a significantly better leaving group than bromine or chlorine. masterorganicchemistry.com

For this compound, nucleophilic substitution could potentially occur at any of the three fluorine-bearing carbons. The most likely site for substitution would be the fluorine atom at the C-4 position, as it is para to the bromine at C-3 and ortho to the fluorine at C-5, both of which provide stabilization for the Meisenheimer intermediate. Reactions with various nucleophiles such as alkoxides, amines, and thiolates are plausible under suitable conditions. nih.govresearchgate.net

| Halogen Leaving Group | Relative Rate in S_NAr | Reasoning |

| -F | Fastest | High electronegativity activates the ring for the rate-determining nucleophilic attack. masterorganicchemistry.comstackexchange.com |

| -Cl | Slower | Less electronegative than fluorine. |

| -Br | Slower | Less electronegative than fluorine. |

| -I | Slowest | Least electronegative of the halogens. |

Radical Reactions and Benzylic Activation

Reactivity is not limited to the aromatic ring; the benzylic position (the -CH₂OH group) is also a site for various transformations.

Benzylic C-H bonds are susceptible to radical halogenation due to the resonance stabilization of the resulting benzyl radical. Thus, under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it is conceivable that the benzylic C-H bonds could react.

More commonly, the alcohol functionality itself is activated. The benzylic alcohol can undergo oxidation to form 3-bromo-2,4,5-trifluorobenzaldehyde or, with stronger oxidizing agents, 3-bromo-2,4,5-trifluorobenzoic acid.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or halide, to facilitate nucleophilic substitution reactions at the benzylic carbon. nih.gov The activation of benzylic alcohols with reagents like XtalFluor-E can promote S_N1-type reactivity, allowing for reactions such as Friedel-Crafts benzylation where the activated benzylic species serves as an electrophile. rsc.org This dual reactivity—on the ring and at the benzylic position—makes this molecule a versatile synthetic intermediate.

Computational Chemistry in Elucidating Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic structure and reactivity of molecules like this compound, helping to rationalize and predict experimental outcomes. nih.govresearchgate.net

DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, an MEP map would show significant positive potential on the aromatic carbons, confirming their susceptibility to nucleophilic attack, and negative potential around the halogen and oxygen atoms.

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can predict reactivity. mdpi.com The energy of the LUMO and its distribution on the aromatic ring can indicate the most likely sites for a nucleophile to attack in an S_NAr reaction. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Furthermore, computational models can elucidate entire reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can construct a reaction energy profile. This allows for the determination of activation energies for competing pathways, such as nucleophilic substitution at the C-2 versus the C-4 position, thereby predicting the major product. Calculations of bond dissociation energies (BDEs) can also predict the feasibility of radical reactions by identifying the weakest bonds most prone to homolytic cleavage. nih.gov

| Computational Method | Application to this compound | Reference Principle |

| Molecular Electrostatic Potential (MEP) Mapping | Visualize electron-poor sites on the aromatic ring, predicting regioselectivity of nucleophilic attack. | nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Determine HOMO-LUMO gap to assess overall reactivity; identify orbital locations to predict reaction sites. | mdpi.com |

| Reaction Energy Profile Calculation | Compare activation energies for different S_NAr pathways (e.g., substitution at F-2 vs. F-4) to predict the kinetic product. | patonlab.com |

| Bond Dissociation Energy (BDE) Calculation | Assess the stability of potential radical intermediates by calculating the energy required to break C-H, C-Br, or C-F bonds. | nih.gov |

Application As a Versatile Chemical Intermediate and Building Block

Role in the Synthesis of Complex Fluorinated Aromatic Compounds

The presence of multiple fluorine atoms and a bromine atom makes 3-Bromo-2,4,5-trifluorobenzyl alcohol an important precursor for the synthesis of highly functionalized and complex fluorinated aromatic compounds. These compounds are of significant interest due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.

While direct synthesis routes for fluorinated benzophenones and polycyclic aromatic hydrocarbons (PAHs) starting from this compound are not extensively detailed in readily available literature, its structural motifs are integral to the conceptual design of such molecules. The bromo-trifluorophenyl group can be elaborated through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce additional aromatic rings, a key step in the construction of polycyclic systems. nih.gov The benzyl (B1604629) alcohol can be oxidized to the corresponding benzaldehyde (B42025) or benzoic acid, which can then be used in Friedel-Crafts reactions or other condensation reactions to form benzophenone (B1666685) cores. researchgate.net The synthesis of complex PAHs often involves the strategic fusion of multiple aromatic rings, and halogenated precursors are frequently employed to control the regioselectivity of these annulation reactions. mun.ca

Table 1: Potential Synthetic Transformations for Benzophenone and PAH Synthesis

| Starting Material | Reagent/Condition | Intermediate/Product | Application |

| This compound | Oxidation (e.g., PCC, MnO2) | 3-Bromo-2,4,5-trifluorobenzaldehyde (B2605515) | Precursor for benzophenones |

| 3-Bromo-2,4,5-trifluorobenzaldehyde | Aryl Grignard or Aryllithium reagent, then oxidation | Fluorinated Benzophenone | Pharmaceutical and material science applications |

| This compound | Cross-coupling (e.g., Suzuki, Stille) with an arylboronic acid or organostannane | Fluorinated biaryl methanol (B129727) derivative | Precursor for polycyclic aromatic hydrocarbons |

| Fluorinated biaryl methanol derivative | Cyclization/dehydration | Fluorinated Polycyclic Aromatic Hydrocarbon | Organic electronics and materials |

This table is illustrative of potential synthetic pathways.

The bifunctional nature of this compound makes it a candidate for the development of specialized linkers and scaffolds. The benzyl alcohol provides a handle for attachment to biomolecules or solid supports via ether or ester linkages. The aryl bromide serves as a reactive site for introducing further functionality through cross-coupling reactions, enabling the construction of complex molecular architectures. While specific examples detailing its direct use in glycoconjugate synthesis are not prominent, its structural features are analogous to other halogenated benzyl alcohols employed in linker technologies. The fluorinated aromatic ring can impart desirable properties to the linker, such as increased stability and altered lipophilicity.

Integration into Pharmaceutical Intermediate Synthesis Pathways (emphasizing chemical transformations)

The incorporation of fluorinated fragments into drug candidates is a common strategy in medicinal chemistry to enhance pharmacological properties. This compound serves as a valuable precursor for the synthesis of various pharmaceutical intermediates.

Fluorinated phenylalanine derivatives are of significant interest in peptide and protein chemistry. beilstein-journals.org The synthesis of D-arylalanine derivatives can be achieved through various methods, including the alkylation of glycine-derived Schiff bases or the asymmetric Strecker synthesis. In such syntheses, 3-Bromo-2,4,5-trifluorobenzyl bromide, which can be prepared from the corresponding alcohol, would serve as the key electrophile to introduce the 3-bromo-2,4,5-trifluorophenylmethyl moiety. beilstein-journals.org The subsequent chemical transformations would involve the elaboration of the amino acid functionality and eventual deprotection to yield the target D-arylalanine derivative.

Table 2: General Steps in D-Arylalanine Synthesis

| Step | Transformation | Reactant | Product |

| 1 | Conversion of Alcohol to Bromide | This compound | 3-Bromo-2,4,5-trifluorobenzyl bromide |

| 2 | Alkylation | Chiral glycine (B1666218) equivalent + 3-Bromo-2,4,5-trifluorobenzyl bromide | Protected D-arylalanine precursor |

| 3 | Hydrolysis/Deprotection | Protected D-arylalanine precursor | D-3-(3-Bromo-2,4,5-trifluorophenyl)alanine |

The synthesis of advanced heterocyclic systems often relies on the use of functionalized building blocks that can undergo cyclization reactions. researchgate.net The 3-bromo-2,4,5-trifluorobenzyl moiety can be incorporated into precursors for various heterocyclic rings. For instance, the benzyl alcohol can be converted to a benzylamine (B48309), which can then participate in condensation reactions to form nitrogen-containing heterocycles. Alternatively, the aryl bromide can undergo palladium-catalyzed C-N or C-O bond formation to construct heterocyclic rings fused to the fluorinated phenyl group. The specific heterocyclic system formed would depend on the reaction partners and conditions employed.

Derivatization Strategies for Enhanced Functionality

The versatility of this compound is further expanded through various derivatization strategies that enhance its functionality and allow for its use in a broader range of applications.

Key derivatization reactions include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a different set of chemical transformations.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions yields ethers, which can be used as protecting groups or as linkers.

Esterification: Acylation with carboxylic acids or their derivatives leads to the formation of esters, which are common functional groups in pharmaceuticals and materials.

Halogenation: The hydroxyl group can be replaced by other halogens (e.g., chlorine) to create more reactive electrophiles for substitution reactions.

Cross-Coupling Reactions: The aryl bromide is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, and oxygen-based substituents. science.gov

These derivatization strategies significantly broaden the synthetic utility of this compound, solidifying its role as a valuable and adaptable building block in modern organic synthesis.

Alkylation and Acylation Reactions

Specific, documented research findings detailing the alkylation and acylation reactions of this compound, including reaction conditions, yields, and resulting products, are not available in the reviewed literature.

Introduction of Diverse Functional Groups

While this compound possesses reactive sites (the hydroxyl group and the bromo substituent) suitable for introducing other functional groups, specific examples and methodologies focused on this particular compound are not documented in the available research.

Contributions to Agrochemical and Material Science Intermediates

There is no specific information in the scientific literature or patent databases that documents the use of this compound as a direct intermediate in the synthesis of named agrochemical products or in the development of specific materials.

Advanced Characterization and Analytical Methodologies for the Chemical Compound

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy plays a pivotal role in delineating the molecular architecture of 3-Bromo-2,4,5-trifluorobenzyl alcohol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂OH) and the aromatic proton. The benzylic protons would likely appear as a doublet, split by the adjacent hydroxyl proton, in the region of 4.5-5.0 ppm. The hydroxyl proton itself would present as a triplet, though its chemical shift can be highly variable depending on the solvent and concentration. The single aromatic proton would exhibit a complex splitting pattern due to coupling with the adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the attached atoms, with the carbon bonded to the bromine atom and the fluorine atoms showing characteristic shifts. The benzylic carbon is expected to resonate around 60-70 ppm.

¹⁹F NMR: Given the trifluorinated nature of the benzene (B151609) ring, ¹⁹F NMR is a particularly powerful technique for confirming the substitution pattern. Each of the three fluorine atoms will produce a signal, and the coupling patterns between them (J-coupling) will definitively establish their relative positions on the aromatic ring.

Interactive Data Table: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (-CH₂OH) | ~4.7 | d | J(H,H) = ~5-7 |

| ¹H (-OH) | Variable | t | J(H,H) = ~5-7 |

| ¹H (Aromatic) | ~7.5 | ddd | J(H,F) |

| ¹³C (-CH₂OH) | ~65 | ||

| ¹³C (Aromatic) | 110-160 | J(C,F) | |

| ¹⁹F | Specific to position | m | J(F,F) |

Note: The data in this table is predicted based on known chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring and the benzylic group would appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected to be observed around 1050 cm⁻¹. The presence of the carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3600 (broad) | O-H | Stretch |

| 2850-3100 | C-H (aromatic & benzylic) | Stretch |

| 1000-1400 (strong) | C-F | Stretch |

| ~1050 | C-O | Stretch |

| 500-600 | C-Br | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. The benzylic C-C bond can also cleave, leading to the formation of a stable tropylium (B1234903) ion or related fragments. The presence of the halogen atoms will influence the fragmentation pattern, and fragments containing bromine will also exhibit the characteristic isotopic pattern.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Fragment Identity |

| [M]⁺ & [M+2]⁺ | Molecular Ion |

| [M-H]⁺ | Loss of a hydrogen atom |

| [M-OH]⁺ | Loss of a hydroxyl radical |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying the components of a mixture.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound. The retention time in a GC system is a characteristic property that can be used for identification, while the peak area provides quantitative information.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time and peak purity can be used to assess the identity and purity of the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. The choice of the mobile phase (eluent) is critical for achieving good separation of the components. A mixture of a nonpolar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is often used for such compounds.

Advanced Computational Chemistry for Molecular Design and Property Prediction

Computational chemistry serves as a powerful tool in the modern chemist's arsenal, offering profound insights into the molecular structure, properties, and reactivity of chemical compounds. For a molecule such as this compound, with its unique substitution pattern of a bromine atom and three fluorine atoms on the benzene ring, computational methods are invaluable for elucidating its complex electronic nature and predicting its behavior in chemical transformations. These in silico studies enable the rational design of novel molecules and the prediction of their properties, accelerating research and development.

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations provide a detailed picture of the electron distribution and orbital energies, which are dictated by the presence of the highly electronegative fluorine atoms and the bromine atom.

Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a good balance between accuracy and computational cost. nih.govnih.gov A typical approach would involve geometry optimization of the molecule using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to accurately account for polarization and diffuse functions, which are important for halogenated compounds. nih.gov

From these calculations, several key electronic properties can be determined:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (red) around the oxygen atom of the alcohol group and the fluorine atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, highlighting its electrophilic nature. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The significant electron-withdrawing effects of the fluorine and bromine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl alcohol. numberanalytics.com The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com

| Calculated Property | Predicted Value/Observation for this compound | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates a lower tendency to donate electrons. |

| LUMO Energy | Relatively low | Suggests a propensity to accept electrons. |

| HOMO-LUMO Gap | Moderately large | Implies good kinetic stability. |

| Dipole Moment | Significant | Arises from the cumulative vector sum of individual bond dipoles of C-F, C-Br, and C-O bonds. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical determinants of its physical properties and biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior.

Conformational Analysis: The rotation around the C-C bond connecting the benzyl group to the hydroxymethyl group is a key conformational feature. Due to the presence of the ortho-fluorine atom, steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom could significantly influence the preferred conformation. rsc.org Computational methods can be used to perform a systematic scan of the dihedral angle to identify the low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. It is plausible that a conformation stabilized by an intramolecular O-H···F hydrogen bond would be among the most stable. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved picture of the molecule's motion. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study its solvation and dynamic behavior in a more realistic environment. MD simulations can reveal:

Solvent Effects: How the solvent molecules arrange around the solute and how this affects the conformational preferences of this compound.

Flexibility: The degree of flexibility in different parts of the molecule can be quantified by analyzing the root-mean-square fluctuations (RMSF) of the atoms.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules can be investigated.

| Parameter | Predicted Finding for this compound | Implication |

|---|---|---|

| Key Dihedral Angle | C(ring)-C(ring)-C(H₂)-O | Determines the orientation of the hydroxymethyl group relative to the aromatic ring. |

| Most Stable Conformer | Likely stabilized by an intramolecular O-H···F hydrogen bond with the ortho-fluorine. | This conformation would influence the molecule's reactivity and interaction with other molecules. |

| Energy Barrier to Rotation | Expected to be higher than in unsubstituted benzyl alcohol due to steric hindrance from the ortho-fluorine. | Restricted rotation can impact the molecule's ability to adopt different conformations required for binding to a receptor or catalyst. |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is instrumental in predicting the reactivity and selectivity of molecules in chemical reactions, thereby guiding synthetic efforts. For this compound, computational models can be used to explore its behavior in various transformations.

Fukui Functions and Local Softness/Hardness: These reactivity indices, derived from DFT calculations, can identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. beilstein-journals.org For this compound, these calculations would likely indicate that:

The benzylic carbon is susceptible to nucleophilic attack, especially if the hydroxyl group is converted into a better leaving group.

The oxygen atom is a primary site for electrophilic attack.

The aromatic ring, being electron-deficient due to the halogen substituents, would be deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups.

Transition State Theory Calculations: To predict the outcome of a specific reaction, computational chemists can model the entire reaction pathway, including reactants, transition states, and products. By calculating the activation energies for different possible pathways, one can predict the major product and the reaction's feasibility. For instance, in a nucleophilic substitution reaction at the benzylic position, calculations could help in understanding the preference for an S(_N)1 versus an S(_N)2 mechanism. The stability of the benzylic carbocation, which would be destabilized by the electron-withdrawing substituents, would be a key factor. ncert.nic.in

| Reaction Type | Predicted Reactivity/Selectivity for this compound | Computational Approach |

|---|---|---|

| Nucleophilic Substitution at Benzylic Carbon | The electron-withdrawing groups may disfavor an S(_N)1 pathway by destabilizing the carbocation intermediate. | Calculation of the relative energies of the S(_N)1 intermediate and the S(_N)2 transition state. |

| Electrophilic Aromatic Substitution | The aromatic ring is highly deactivated. Substitution, if it occurs, would be directed by the existing substituents. | Analysis of MEP and Fukui functions to identify the least deactivated positions. |

| Oxidation of the Alcohol | The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. | Modeling the reaction pathway with common oxidizing agents to understand the mechanism and potential for over-oxidation. |

| Nucleophilic Aromatic Substitution | The fluorine atoms could potentially be displaced by strong nucleophiles, especially those at positions activated by other electron-withdrawing groups. | Calculation of activation barriers for nucleophilic attack at each of the fluorinated carbon atoms. |

Future Directions in Research and Development

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 3-Bromo-2,4,5-trifluorobenzyl alcohol typically involves the reduction of the corresponding 3-bromo-2,4,5-trifluorobenzaldehyde (B2605515) or a derivative of 3-bromo-2,4,5-trifluorobenzoic acid. While effective, these methods often rely on stoichiometric reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which can generate significant waste. Future research will likely prioritize the development of more sustainable and efficient catalytic methods.

Key areas of investigation will include:

Catalytic Hydrogenation: Exploring the use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), for the reduction of the aldehyde precursor with molecular hydrogen. This approach offers high atom economy and the potential for catalyst recycling.

Transfer Hydrogenation: Investigating transfer hydrogenation reactions, which utilize safe and readily available hydrogen donors like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst. This can circumvent the need for high-pressure hydrogenation equipment.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, presents a highly selective and environmentally benign route to chiral alcohols if desired. Research into identifying or engineering enzymes for the specific reduction of 3-bromo-2,4,5-trifluorobenzaldehyde could provide a green alternative to traditional chemical methods.

| Synthetic Strategy | Precursor | Reducing Agent/Catalyst | Potential Advantages |

| Catalytic Hydrogenation | 3-Bromo-2,4,5-trifluorobenzaldehyde | H₂, Pd/C, Pt/C | High atom economy, catalyst recyclability |

| Transfer Hydrogenation | 3-Bromo-2,4,5-trifluorobenzaldehyde | Isopropanol, Formic Acid | Milder reaction conditions, enhanced safety |

| Biocatalysis | 3-Bromo-2,4,5-trifluorobenzaldehyde | Alcohol Dehydrogenase | High selectivity, green solvent (water) |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond improving existing synthetic routes, future work will also focus on discovering novel reaction pathways and more advanced catalytic systems. This could involve the development of catalysts that are more active, selective, and robust.

Potential research directions include:

Nanocatalysis: The use of metal nanoparticles as catalysts could offer enhanced reactivity and selectivity due to their high surface-area-to-volume ratio. Research into the synthesis and application of well-defined nanoparticles for the reduction of polyhalogenated benzaldehydes is a promising area.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis. The development of photocatalytic systems for the reduction of the aldehyde precursor could offer a mild and efficient alternative to traditional methods.

Flow Chemistry: Implementing the synthesis of this compound in a continuous flow system could offer improved safety, efficiency, and scalability compared to batch processes.

Expansion of Applications in Diverse Chemical Synthesis Fields

The unique combination of a reactive bromine atom and multiple fluorine substituents makes this compound a versatile building block for the synthesis of a wide range of target molecules.

Future applications are envisioned in:

Medicinal Chemistry: The trifluorinated phenyl ring is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The bromine atom can serve as a handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of libraries of potential drug candidates.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms into pesticides and herbicides can significantly improve their efficacy and environmental profile. This compound could be a key intermediate in the synthesis of new agrochemicals.

Materials Science: Polyfluorinated aromatic compounds are of interest for the development of advanced materials, including liquid crystals, polymers, and organic electronics. The specific substitution pattern of this alcohol could be exploited to create materials with tailored electronic and physical properties.

| Field | Potential Application of Derivatives |

| Medicinal Chemistry | Synthesis of novel bioactive molecules |

| Agrochemicals | Development of new pesticides and herbicides |

| Materials Science | Creation of advanced polymers and liquid crystals |

Advanced Theoretical and Computational Studies to Guide Experimental Work

To accelerate the discovery and optimization of new synthetic routes and applications, advanced theoretical and computational studies will play a crucial role. Quantum chemical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Future computational research could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis of the title compound, helping to identify the most energetically favorable routes and optimize reaction conditions.

Prediction of Physicochemical Properties: Computational methods can predict key properties such as acidity, lipophilicity, and conformational preferences. nih.govnih.gov This information is vital for designing molecules with desired biological or material properties.

Virtual Screening: In the context of drug discovery, the structure of this compound can be used as a scaffold for in silico design and virtual screening of new ligands for biological targets.

By integrating computational and experimental approaches, researchers can more efficiently explore the full potential of this compound as a valuable tool in chemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2,4,5-trifluorobenzyl alcohol, and how do substituent positions influence reaction yield?

- Methodology : The compound is typically synthesized via stepwise halogenation and hydroxylation. For example, bromine and fluorine substituents are introduced sequentially to a benzyl alcohol precursor under controlled conditions (e.g., using brominating agents like NBS or electrophilic fluorination reagents). Substituent positions (e.g., para vs. meta) significantly affect steric and electronic interactions, altering reaction kinetics. Evidence from analogous compounds (e.g., 3-Bromo-4-fluorobenzyl alcohol) shows that steric hindrance from bulky substituents reduces yields in nucleophilic substitution reactions .

- Optimization : Use low-temperature reactions (<0°C) to minimize side products. Monitor intermediates via TLC or HPLC to confirm regioselectivity.

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹⁹F NMR spectra are critical for confirming substituent positions. For example, fluorine atoms in the 2,4,5-positions split proton signals into distinct multiplets due to coupling (J~8–12 Hz). Reference data for similar compounds (e.g., 4-(Trifluoromethyl)benzyl alcohol) show characteristic shifts at δ 4.6–4.8 ppm for the hydroxyl-bearing methylene group .

- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%). Retention times can be cross-referenced with standards.

Q. What solvent systems are optimal for recrystallizing this compound?

- Procedure : The compound’s solubility in polar aprotic solvents (e.g., DCM, THF) and poor solubility in hexane enable recrystallization via slow evaporation. For halogenated analogs, mixtures like ethyl acetate/hexane (1:3 v/v) yield high-purity crystals. Pre-cool solvents to 4°C to minimize thermal degradation .

Advanced Research Questions

Q. How do competing electronic effects (e.g., inductive vs. resonance) influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl and bromine groups enhance electrophilicity at the benzyl carbon, facilitating Suzuki-Miyaura couplings. However, steric hindrance from fluorine substituents may slow transmetallation. Kinetic studies on related compounds (e.g., 4-Bromo-2,6-difluorobenzyl alcohol) suggest using Pd(OAc)₂/XPhos catalysts to improve turnover .

- Data Contradictions : Some literature reports lower yields for meta-substituted derivatives due to unfavorable orbital overlap. Contrast this with para-substituted analogs, where electronic effects dominate .

Q. What strategies mitigate hydrolysis of the benzyl alcohol group during storage or reaction conditions?

- Stabilization : Store the compound under inert gas (N₂/Ar) at –20°C to prevent oxidation. In reactions, protect the hydroxyl group via silylation (e.g., TBSCl) or acetylation. For aqueous-phase reactions, use buffered systems (pH 6–7) to avoid acid/base-catalyzed degradation .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of halogenation in derivatives of this compound?

- Methodology : Employ Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. For example, the 2- and 5-positions in the parent compound show higher electrophilicity, aligning with experimental bromination patterns. Compare results with experimental ¹⁹F NMR shifts to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products